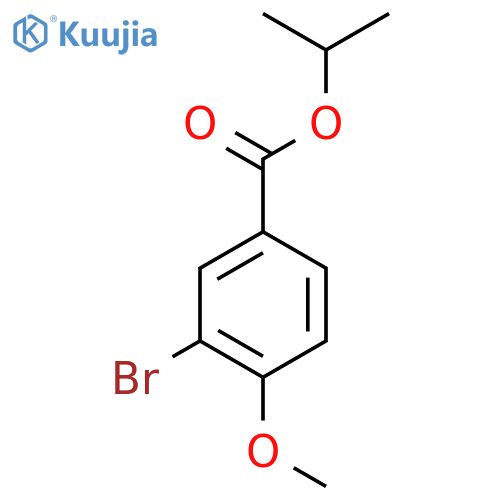Cas no 883534-61-0 (Propan-2-yl 3-bromo-4-methoxybenzoate)

883534-61-0 structure
商品名:Propan-2-yl 3-bromo-4-methoxybenzoate
CAS番号:883534-61-0
MF:C11H13BrO3
メガワット:273.123122930527
CID:5075446
Propan-2-yl 3-bromo-4-methoxybenzoate 化学的及び物理的性質
名前と識別子
-
- Isopropyl 3-bromo-4-methoxybenzoate
- Propan-2-yl 3-bromo-4-methoxybenzoate
-
- インチ: 1S/C11H13BrO3/c1-7(2)15-11(13)8-4-5-10(14-3)9(12)6-8/h4-7H,1-3H3
- InChIKey: JOZWSHZXEBTEHM-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C=CC(=C1)C(=O)OC(C)C)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 218
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 35.5
Propan-2-yl 3-bromo-4-methoxybenzoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB574441-10g |
Isopropyl 3-bromo-4-methoxybenzoate; . |
883534-61-0 | 10g |
€239.80 | 2024-08-02 | ||
| abcr | AB574441-100g |
Isopropyl 3-bromo-4-methoxybenzoate; . |
883534-61-0 | 100g |
€1210.90 | 2024-08-02 | ||
| Aaron | AR021Q7B-5g |
Isopropyl 3-bromo-4-methoxybenzoate |
883534-61-0 | 95% | 5g |
$159.00 | 2025-02-12 | |
| Aaron | AR021Q7B-10g |
Isopropyl 3-bromo-4-methoxybenzoate |
883534-61-0 | 95% | 10g |
$270.00 | 2025-02-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1261707-5g |
Isopropyl 3-bromo-4-methoxybenzoate |
883534-61-0 | 98% | 5g |
¥719.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1261707-10g |
Isopropyl 3-bromo-4-methoxybenzoate |
883534-61-0 | 98% | 10g |
¥1311.00 | 2024-04-27 | |
| abcr | AB574441-5g |
Isopropyl 3-bromo-4-methoxybenzoate; . |
883534-61-0 | 5g |
€162.80 | 2024-08-02 | ||
| abcr | AB574441-25g |
Isopropyl 3-bromo-4-methoxybenzoate; . |
883534-61-0 | 25g |
€419.00 | 2024-08-02 |
Propan-2-yl 3-bromo-4-methoxybenzoate 関連文献
-
Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978
-
Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
-
Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
-
Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
-
Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551
883534-61-0 (Propan-2-yl 3-bromo-4-methoxybenzoate) 関連製品
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
- 503537-97-1(4-bromooct-1-ene)
- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)
- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)
- 157047-98-8(Benzomalvin C)
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
推奨される供給者
Amadis Chemical Company Limited
(CAS:883534-61-0)Propan-2-yl 3-bromo-4-methoxybenzoate

清らかである:99%/99%
はかる:25g/100g
価格 ($):248/718